![molecular formula C8H18N2Si B053559 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile CAS No. 111873-32-6](/img/structure/B53559.png)

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” involves the polymerization of monomers containing functional silyl groups. Anionic polymerization techniques have been utilized to synthesize polymers from 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives, achieving predictable molecular weights and narrow distributions. Such polymerizations have shown that the living polymerization conditions, such as those in THF at -78°C, are particularly effective, whereas side reactions may occur under different conditions (Hirao et al., 1998).

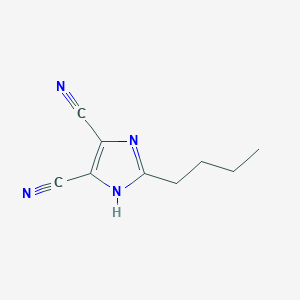

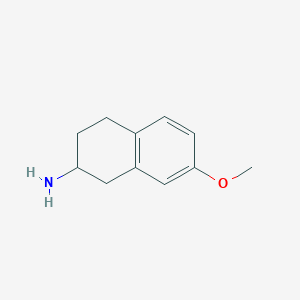

Molecular Structure Analysis

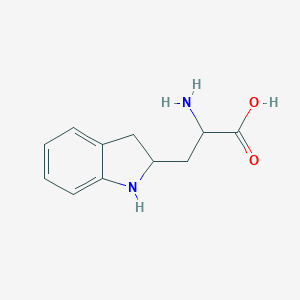

The molecular structure of compounds related to “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” is characterized by X-ray structure analysis techniques. For instance, the structure determination of related α-amino nitrile compounds, obtained through modified Strecker reactions, shows the significance of molecular interactions, such as C–H⋯N and C–H⋯π contacts, in defining their crystal structures (Otero et al., 2017).

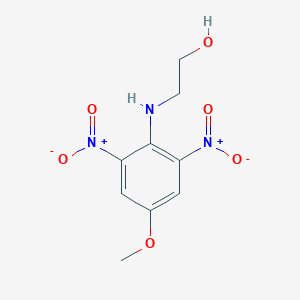

Chemical Reactions and Properties

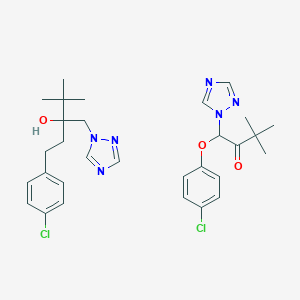

The reactivity of compounds with functional silyl groups includes reactions with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium chlorides. This demonstrates the versatility of these compounds in engaging in cyclization-N-dealkylation processes to yield complex heterocyclic structures (Kawano et al., 1992).

Physical Properties Analysis

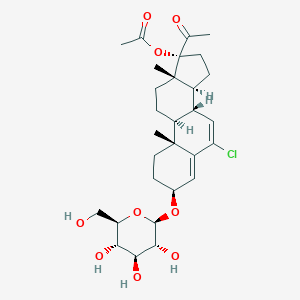

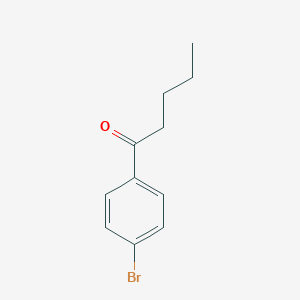

The physical properties of “4-[(Dimethylamino)(dimethyl)silyl]butanenitrile” and related compounds are influenced by their molecular structure and interactions within the crystal. The preparation and analysis of similar molecules, such as 4-(dimethylamino)thiopivalophenone, highlight the impact of molecular conformation and intermolecular interactions on their physical characteristics, including solvatochromic behavior and crystalline structure (Voss et al., 2019).

Chemical Properties Analysis

The chemical properties of functionalized silyl compounds are shaped by their reactivity with various reagents. For example, the reaction of silylene compounds with thiobenzophenone and o-benzoquinone showcases the diverse chemical behavior of these molecules, leading to cycloaddition products and demonstrating the potential for creating novel chemical structures (Azhakar et al., 2013).

Wissenschaftliche Forschungsanwendungen

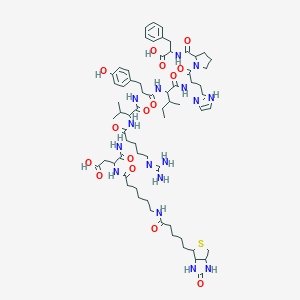

Polymerization and Monomer Reactivity 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile and related compounds play a significant role in the field of polymer science, particularly in the anionic polymerization of monomers containing functional silyl groups. These compounds are involved in the synthesis of polymers with predictable molecular weights and specific molecular structures, contributing to advancements in material science. For instance, the living polymerization of certain 2-[(N,N-dialkylamino)silyl] substituted 1,3-butadiene derivatives in tetrahydrofuran at -78 °C resulted in polymers with narrow molecular weight distributions and a specific linkage structure, showcasing the precision achievable with these compounds in polymer synthesis (Hirao et al., 1998).

Catalytic and Surface Modification Applications These compounds are also involved in catalysis and surface modification processes. N-silyldimethylamines, for example, have been recognized for their efficiency in silylating agents for the chemical surface modification of hydroxylated silicon dioxide preparations, highlighting their importance in the field of material chemistry and surface science (Schneider et al., 1990).

Eigenschaften

IUPAC Name |

4-[dimethylamino(dimethyl)silyl]butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2Si/c1-10(2)11(3,4)8-6-5-7-9/h5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKWHBNUWYCLGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)CCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340896 |

Source

|

| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |

CAS RN |

111873-32-6 |

Source

|

| Record name | 4-[(Dimethylamino)(dimethyl)silyl]butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)

![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)